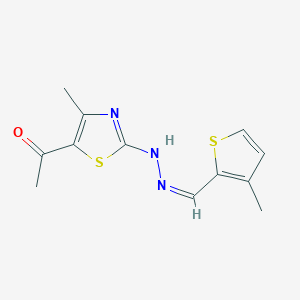
(Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)ethanone is a complex organic compound that features a thiazole ring, a thiophene ring, and a hydrazone linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)ethanone typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydrazone Linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Coupling with the Thiophene Ring: The final step involves coupling the thiazole-hydrazone intermediate with a thiophene derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding hydrazine.
Substitution: The thiazole and thiophene rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Hydrazines
Substitution Products: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiazole and thiophene rings are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of organic semiconductors and conductive polymers.
Biology
Antimicrobial Agents: The compound may exhibit antimicrobial activity against various bacterial and fungal strains.
Anticancer Agents: Research may explore its potential as an anticancer agent due to its ability to interact with cellular targets.
Medicine
Drug Development: The compound can be a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry
Dye and Pigment Production: The compound’s structure may allow it to be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)ethanone would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The hydrazone linkage can form hydrogen bonds with biological targets, while the thiazole and thiophene rings can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)propanone
- (Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)butanone
Uniqueness
The unique combination of the thiazole and thiophene rings with the hydrazone linkage in (Z)-1-(4-methyl-2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)thiazol-5-yl)ethanone may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.
Properties
IUPAC Name |
1-[4-methyl-2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-7-4-5-17-10(7)6-13-15-12-14-8(2)11(18-12)9(3)16/h4-6H,1-3H3,(H,14,15)/b13-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMOGEPTEHIQPJ-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC2=NC(=C(S2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N\NC2=NC(=C(S2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
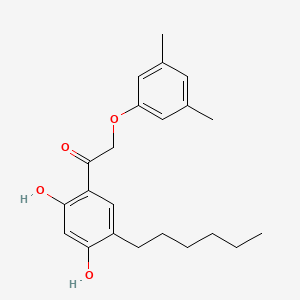
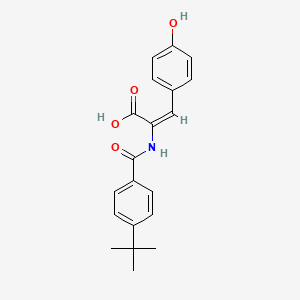
![4-{[6-Chloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B7743511.png)
![N'-[2-(4-Methoxy-phenyl)-quinazolin-4-yl]-N,N-dimethyl-propane-1,3-diamine](/img/structure/B7743516.png)
![4-amino-N-[4-chloro-1-(2-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]benzenesulfonamide](/img/structure/B7743520.png)
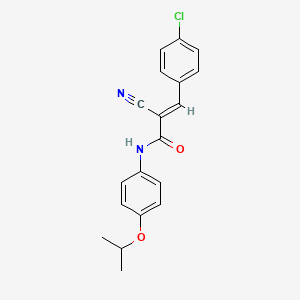
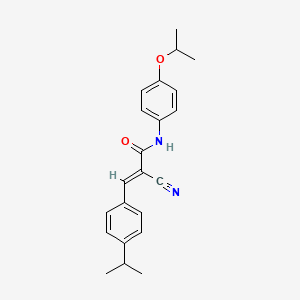
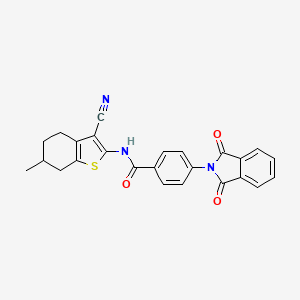
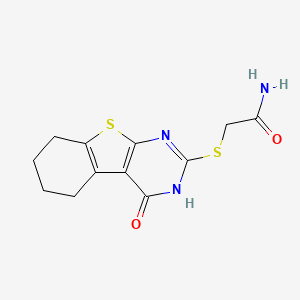
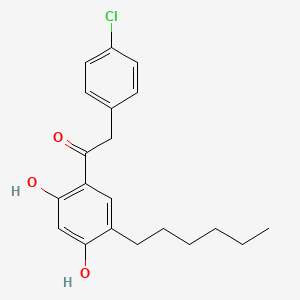
![Ethyl 4-[(3-acetylphenyl)amino]-6-chloroquinoline-3-carboxylate](/img/structure/B7743554.png)
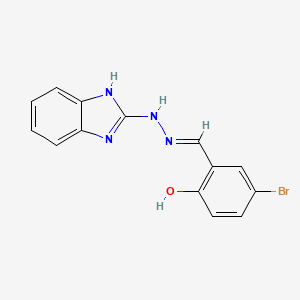
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B7743583.png)
![(Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)acetohydrazide](/img/structure/B7743589.png)
